molecular formula C9H6O2 B8717464 2-Propynoic acid, phenyl ester CAS No. 60998-71-2

2-Propynoic acid, phenyl ester

Cat. No.: B8717464
CAS No.: 60998-71-2
M. Wt: 146.14 g/mol
InChI Key: OKTKLJDZIPARGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propynoic acid, phenyl ester is a useful research compound. Its molecular formula is C9H6O2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60998-71-2

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

phenyl prop-2-ynoate

InChI

InChI=1S/C9H6O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7H

InChI Key

OKTKLJDZIPARGG-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OC1=CC=CC=C1

Origin of Product

United States

Historical Context and Evolution of Research on Propiolates

Propiolate esters, including 2-propynoic acid, phenyl ester, came to prominence in the mid-20th century with the growth of acetylene (B1199291) chemistry. smolecule.com Early research primarily focused on their utility in cycloaddition reactions. smolecule.com A notable example is the Huisgen 1,3-dipolar cycloaddition, a foundational reaction in the development of click chemistry. smolecule.com The electron-deficient nature of the propargyl group, in conjunction with the leaving group potential of the ester, established these compounds as essential reagents for constructing heterocyclic systems and conjugated polymers. smolecule.com

However, initial synthetic methods for producing propiolate esters were often plagued by low yields and required harsh reaction conditions, such as the use of stoichiometric acid catalysts and extended reaction times. smolecule.com A significant advancement came in the 2010s with the development of diphenyl carbonate (DPC)-mediated esterification. smolecule.com This method, along with transesterification techniques using catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), provided more efficient and refined pathways for synthesizing propiolate esters. smolecule.com

Significance of the Ester Moiety in Alkynoate Chemistry

The ester moiety is a critical functional group in alkynoate chemistry, influencing the reactivity and physical properties of the molecule. Alkynoates are valued as powerful and diverse building blocks in organic synthesis due to the unique electronic properties of their carbon-carbon triple bond, which is influenced by the electron-withdrawing nature of the ester group. nih.gov

The ester group in 2-propynoic acid, phenyl ester has several key roles:

Activation of the Alkyne: The electron-withdrawing phenyl group polarizes the ester carbonyl, which in turn enhances the electrophilicity of the carbon-carbon triple bond, making it more susceptible to nucleophilic attack. smolecule.com

Leaving Group Potential: The ester group can act as a leaving group in various reactions, facilitating the formation of new chemical bonds. smolecule.com

Influence on Physical Properties: The ester functionality affects the solubility and boiling point of the compound. While esters cannot form hydrogen bonds with each other, they can form hydrogen bonds with water molecules, influencing their solubility. libretexts.org Their boiling points are generally lower than those of carboxylic acids with the same number of carbons because they lack the ability to form strong intermolecular hydrogen bonds. libretexts.org

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Alkyne Moiety

The reactivity of the alkyne in phenyl propiolate is largely dictated by the electron-withdrawing effect of the adjacent phenyl ester group. This conjugation renders the triple bond electron-deficient and thus highly electrophilic. nih.govresearchgate.net An electrophile is a chemical species that is attracted to electrons and accepts an electron pair to form a new covalent bond. nih.gov The carbon atoms of the alkyne in phenyl propiolate, therefore, serve as prime targets for nucleophiles—species rich in electrons that can donate an electron pair. nih.gov

This electrophilic character is demonstrated in its reactions with various nucleophiles. For instance, thiols, which are excellent nucleophiles, readily undergo conjugate addition to activated alkynes like phenyl propiolate. researchgate.net The reaction between sodium thiophenolate and ethyl phenylpropiolate, a closely related compound, proceeds via a 1,4-conjugate addition, highlighting the susceptibility of the alkyne's β-carbon to nucleophilic attack. researchgate.net

Beyond the alkyne, the carbonyl carbon of the ester group also represents an electrophilic center, susceptible to attack by strong nucleophiles. nih.gov However, the reactivity of the alkyne is often more pronounced, particularly in cycloaddition reactions where it functions as the electron-poor component, or dipolarophile.

Cycloaddition Reactions of 2-Propynoic Acid, Phenyl Ester

Cycloaddition reactions are a cornerstone of phenyl propiolate's reactivity, providing efficient pathways to complex cyclic molecules. It participates in a variety of these transformations, including 1,3-dipolar cycloadditions and Diels-Alder reactions.

The 1,3-dipolar cycloaddition, a key reaction in the realm of "click chemistry," involves the reaction of a 1,3-dipole with a dipolarophile, such as the alkyne in phenyl propiolate, to form a five-membered ring.

An important application of phenyl propiolate is in the synthesis of polymers through metal-free click chemistry. It can undergo polycycloaddition with diazides simply by heating, avoiding the need for a metal catalyst which can be difficult to remove from the final product. beilstein-journals.orgnih.gov This process is robust, proceeding smoothly even in the presence of oxygen and moisture, to produce high molecular weight poly(phenyltriazolylcarboxylate)s (PPTCs) in high yields. beilstein-journals.org These polymers exhibit valuable properties, such as high thermal stability. beilstein-journals.orgnih.gov

When an unsymmetrical alkyne like phenyl propiolate reacts with an azide (B81097), two different regioisomers of the resulting triazole can be formed (1,4- and 1,5-disubstituted). The outcome of the reaction is highly dependent on several factors. Generally, electron-withdrawing groups on the alkyne, such as the ester group in phenyl propiolate, facilitate the cycloaddition. acs.org

The choice of catalyst is a critical determinant of regioselectivity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions almost exclusively yield the 1,4-disubstituted triazole isomer. acs.orgnih.gov In contrast, ruthenium-catalyzed reactions (RuAAC) with internal alkynes often favor the formation of the 1,5-disubstituted product, where the ester group would be at the C-4 position of the triazole ring. mdpi.com

Computational studies on the reaction between aryl azides and ethyl propiolate suggest that the reaction proceeds through a concerted, single-step polar mechanism. researchgate.net The reaction conditions, such as the solvent or whether the reaction is performed on a solid support, can also influence the regiochemical outcome. For example, the reaction of polymer-bound benzyl (B1604629) phenylpropiolate with benzonitrile (B105546) oxide (a 1,3-dipole) yielded a single regioisomer, while the same reaction in solution produced a 1:1 mixture of isomers.

Phenyl propiolate and its parent acid are excellent substrates for Diels-Alder and related reactions. In these [4+2] cycloadditions, the alkyne acts as the dienophile, reacting with a conjugated diene.

The dimerization of phenylpropiolic acid upon heating is a classic example of a dehydro-Diels-Alder (DDA) reaction, a transformation known for over a century. A specific variant, the tetradehydro-Diels-Alder (TDDA) reaction, involves the reaction of two alkyne-containing molecules to form a benzene (B151609) ring. The reaction of two equivalents of phenylpropiolic acid in refluxing acetic anhydride (B1165640) to produce a naphthalene (B1677914) derivative is a well-documented TDDA reaction. Intramolecular DDA reactions are also employed to synthesize complex structures like arylnaphthalene lactones from precursors containing a phenylpropiolate moiety. More recently, TDDA reactions have been shown to be promoted within the confined space of a molecular cage, enhancing the reaction rate.

In standard Diels-Alder reactions, esters such as ethyl phenylpropiolate serve as effective dienophiles. They react with various dienes, including cyclopentadiene (B3395910) and substituted furans, to yield bicyclic adducts which can be valuable intermediates in organic synthesis.

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings. While phenyl propiolate is a highly active partner in [3+2] cycloadditions with a wide range of 1,3-dipoles such as azides, nitrile oxides, and ylides, its specific reaction with enynes (molecules containing both a double and a triple bond) in a [3+2] manner is not extensively documented in the reviewed literature. Research has focused more on phosphine-catalyzed [3+2] cycloadditions of enynes with other electrophiles like fullerenes or on different modes of cycloaddition, such as the palladium-catalyzed [3+2] cycloaddition of 2-nitro-1,3-enynes with vinyl epoxides. acs.org Therefore, this particular subclass of cycloaddition involving phenyl propiolate remains an area for potential future investigation.

1,3-Dipolar Cycloadditions (Click Chemistry)

Addition Reactions to the Triple Bond

The electron-deficient nature of the alkyne in phenyl propiolate, due to the adjacent electron-withdrawing phenyl ester group, makes it susceptible to various addition reactions.

Nucleophilic Additions, including Michael-Type Additions

Phenyl propiolate serves as an excellent Michael acceptor in conjugate addition reactions. wikipedia.org Nucleophiles, such as thiols and amines, readily add to the β-carbon of the triple bond. For instance, the reaction of sodium thiophenolate with phenyl propiolate proceeds via a heteronucleophilic conjugate addition to yield α,β-unsaturated esters. nih.gov These reactions are often conducted at ambient temperatures and can produce high yields, though they can be exothermic. nih.govacs.org

The reactivity of propiolates in these Michael-type additions is influenced by the nature of the electron-withdrawing group. While propiolate substrates can undergo thermally induced reversible reactions, similar adducts formed from propiolamides are often irreversible. acs.org The stereochemical outcome of these additions can also be influenced by reaction conditions and the specific nucleophile used. For example, while some thiol-yne additions to propiolates can lead to the formation of the more thermodynamically stable E-isomer, this is often a minor product under initial reaction conditions. nih.govacs.org

The scope of nucleophiles extends beyond thiols to include various nitrogen heterocycles like pyrrole, indole, and imidazole, which can add to alkyl propiolates in the presence of a catalytic amount of triphenylphosphine (B44618). tandfonline.com Carbon nucleophiles, such as the enolate of a ketone, can also add to the alkyne, leading to the formation of more complex structures like 2-pyrones through a subsequent cyclization and nucleophilic acyl substitution. stackexchange.com

Table 1: Examples of Nucleophilic Additions to Phenyl Propiolate
NucleophileProduct TypeKey FeaturesCitation
Sodium Thiophenolateα,β-Unsaturated EsterHeteronucleophilic conjugate addition; can be exothermic. nih.gov
Nitrogen Heterocycles (e.g., Pyrrole, Indole)β-Substituted Alkyl AcrylatesCatalyzed by triphenylphosphine under neutral conditions. tandfonline.com
Ketone Enolates2-PyronesInvolves subsequent cyclization and nucleophilic acyl substitution. stackexchange.com

Regio- and Stereospecific Hydrohalogenation Reactions

The hydrohalogenation of 2-propynoic acid and its derivatives, including phenyl propiolate, can be achieved with high regio- and stereospecificity. The reaction of propiolates with lithium halides in acetic acid provides a method for the stereospecific synthesis of (Z)-3-halo-propenoates. acs.orgrsc.org This approach offers a practical route to these valuable synthetic intermediates.

Furthermore, gold(I)-catalyzed hydrocarboxylation of internal alkynes, including phenylpropiolate, can proceed with complete regio- and stereoselectivity to afford vinyl esters. nih.govacs.org This method is notable for its efficiency and atom economy, often operating under solvent- and silver-free conditions. nih.govacs.org The use of specific catalysts, such as certain iridium complexes, can also facilitate the regio- and stereoselective addition of acid chlorides to terminal alkynes, yielding (Z)-β-chloro-α,β-unsaturated ketones. organic-chemistry.org

Ester Group Transformations

The phenyl ester group of this compound, can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic substitution.

Hydrolysis Pathways under Acidic and Basic Conditions

Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.orglibretexts.org In this pathway, the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org

Basic hydrolysis, or saponification, involves the reaction of the ester with a base, such as sodium hydroxide (B78521), and goes to completion to produce a carboxylate salt and an alcohol. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl group. libretexts.org In the context of more complex reactions involving phenyl propiolate, such as those with certain phosphines in the presence of water, the hydrolysis of intermediate vinylphosphonium ions can occur, leading to different products depending on the substituents. rsc.org

Reduction Reactions to Corresponding Alcohols

The ester group of phenyl propiolate can be reduced to the corresponding alcohol. While general methods for ester reduction exist, such as the use of lithium aluminum hydride, other specific and often milder conditions have been developed. For instance, a combination of potassium borohydride (B1222165) and magnesium chloride can be used to reduce esters to alcohols. researchgate.net Another approach involves the use of a reductant system consisting of a silane (B1218182) derivative and a metal hydride, which allows for the preferential reduction of the carbonyl function. google.com The reduction of benzylic alcohols, which could be products of initial ester reduction, can be further achieved using hypophosphorous acid and iodine. semanticscholar.org

Nucleophilic Substitution Reactions at the Ester Group

The ester group of phenyl propiolate can undergo nucleophilic substitution, where the phenoxy group is replaced by another nucleophile. One significant reaction is transesterification, where an alcohol reacts with the ester in the presence of an acid or base catalyst to exchange the alkoxy or aryloxy group. For example, the acid-promoted reaction of phenols with ethyl phenylpropiolate is thought to proceed through an initial trans-esterification to give the corresponding phenyl propiolate ester. arkat-usa.org This intermediate can then undergo further intramolecular reactions. arkat-usa.org

Table 2: Transformations of the Ester Group in Phenyl Propiolate
TransformationReagents/ConditionsProduct(s)Citation
Acidic HydrolysisExcess H₂O, strong acid catalyst (e.g., H₂SO₄)Propiolic acid and Phenol (B47542) libretexts.org
Basic Hydrolysis (Saponification)Base (e.g., NaOH, KOH)Propiolate salt and Phenol libretexts.org
Reduction1. Lithium aluminum hydride (LiAlH₄) 2. H₂OPropargyl alcohol and Phenol
Potassium borohydride (KBH₄), Magnesium chloride (MgCl₂) researchgate.net
TransesterificationAlcohol, acid or base catalystNew propiolate ester and Phenol arkat-usa.org

Transition Metal-Catalyzed Transformations

The unique electronic and structural characteristics of this compound, also known as phenyl propiolate, make it a versatile substrate in a variety of transition metal-catalyzed transformations. The presence of an activated alkyne system and a phenyl ester group allows for a diverse range of reactivity, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful toolkit for the functionalization of phenyl propiolate and its derivatives. These reactions often proceed through mechanisms involving oxidative addition, transmetalation, and reductive elimination, facilitating the formation of new carbon-carbon bonds.

A significant application is the synthesis of coumarins, a class of compounds with important biological and photophysical properties. Research has demonstrated that phenols can react with propiolic acid derivatives, such as ethyl phenylpropiolate, in the presence of a palladium(II) acetate (B1210297) catalyst to yield 4-phenylcoumarin (B95950) derivatives. rsc.org This transformation is believed to proceed via a C-H activation mechanism under mild conditions. rsc.org For instance, the reaction between sesamol (B190485) and ethyl phenylpropiolate using Pd(OAc)₂ in trifluoroacetic acid at room temperature affords 6,7-methylenedioxy-4-phenylcoumarin. rsc.org

Another key transformation is the decarboxylative coupling of phenylpropiolic acid with various organic electrophiles. This strategy provides a direct route to unsymmetrical diaryl alkynes, which are valuable structural motifs in medicinal chemistry and materials science. In these reactions, the carboxylic acid group is extruded as carbon dioxide. The coupling of phenylpropiolic acid with aryl tosylates can be achieved using a palladium catalyst system, with ligands such as 1-dicyclohexylphosphino-2-(di-tert–butylphosphino-ethyl)ferrocene (CyPF-tBu) showing good reactivity. nih.gov The reaction mechanism is proposed to involve either the initial decarboxylation to form a palladium-acetylide intermediate or the formation of a palladium-propiolate complex followed by decarboxylation. nih.gov Studies on the coupling with aryl iodides suggest a catalytic cycle where the aryl palladium(II) iodide complex reacts with phenylpropiolic acid prior to the decarboxylation step. nih.govnih.gov

Furthermore, ethyl phenylpropiolate has been employed as a C2 insertion unit in sophisticated palladium-catalyzed cascade reactions. For example, it participates in a spirocyclization process involving a sequential Narasaka–Heck cyclization, C–H activation, and [4+2] annulation to assemble complex spirocyclic pyrrolines. nih.gov

Reaction TypeCatalyst / LigandCoupling PartnerProductReference
Coumarin (B35378) SynthesisPd(OAc)₂Phenols4-Arylcoumarins rsc.org
Decarboxylative CouplingPd(PPh₃)₂Cl₂ / CyPF-tBuAryl TosylatesDiaryl Alkynes nih.gov
Decarboxylative CouplingPd(PPh₃)₂(Cl)₂ / dppb / CuIAryl IodidesDiaryl Alkynes nih.gov
Spirocyclization CascadePd(OAc)₂γ,δ-Unsaturated Oxime EsterSpirocyclic Pyrrolines nih.gov

Rhodium-Catalyzed Oxidative Alkynylation

Rhodium catalysts are highly effective in mediating oxidative coupling reactions where C-H bonds are functionalized with alkynes. These transformations typically proceed through a C-H activation step to form a rhodacycle intermediate, followed by alkyne insertion and subsequent reductive elimination or other terminating steps. An external oxidant, such as copper(II) acetate or silver(I) carbonate, is often required to regenerate the active rhodium(III) catalyst. snnu.edu.cnsnnu.edu.cn

While direct oxidative alkynylation of a simple arene with phenyl propiolate as the coupling partner is not extensively documented, the reactivity of propiolate esters in related rhodium-catalyzed transformations is well-established. For instance, rhodium(III)-catalyzed oxidative coupling of various arenes bearing directing groups (e.g., pyrazoles, benzamides) with internal alkynes proceeds efficiently. snnu.edu.cnsnnu.edu.cn A plausible mechanism involves coordination of the directing group to the Rh(III) center, followed by ortho-C-H activation to form a five-membered rhodacycle. Insertion of the alkyne into the Rh-C bond generates a seven-membered intermediate, which then undergoes reductive elimination to furnish the annulated product and a Rh(I) species. The oxidant then regenerates the active Rh(III) catalyst. nih.gov

Phenyl propiolate derivatives have been shown to participate in rhodium-catalyzed cycloaddition reactions. Methyl phenylpropiolate, for example, undergoes a [2+2+2] cycloaddition with isocyanates, catalyzed by rhodium complexes, to form pyridone structures. acs.org In the context of annulation reactions, the use of 3-phenylpropiolate with cyclic ketimines in a rhodium-catalyzed [3+2] annulation has been noted to produce a mixture of regioisomers, highlighting its reactivity in such cyclization processes. snnu.edu.cn These examples underscore the capability of the phenyl propiolate scaffold to engage in rhodium-catalyzed C-C bond-forming reactions that are mechanistically related to oxidative alkynylation.

Enantioselective Catalysis utilizing Chiral Ligands

The development of asymmetric transformations involving phenyl propiolate is crucial for accessing chiral building blocks. Enantioselective catalysis, primarily using transition metals complexed with chiral ligands, provides a powerful strategy to control the stereochemical outcome of reactions.

A notable example is the regio- and enantioselective rhodium-catalyzed [2+2+2] carbocyclization of 1,6-enynes with methyl phenylpropiolate. dntb.gov.ua By employing a chiral complex derived from [RhCl(COD)]₂ and the axially chiral ligand (S)-BINAP, the corresponding bicyclohexadiene product was obtained with high enantioselectivity (86% ee). dntb.gov.ua This result demonstrates that the chiral environment created by the rhodium-BINAP complex can effectively differentiate the prochiral faces of the reactants during the key bond-forming steps of the catalytic cycle.

ReactionCatalystChiral LigandSubstrateProduct's eeReference
[2+2+2] Carbocyclization[RhCl(COD)]₂ / AgOTf(S)-BINAP1,6-Enyne + Methyl phenylpropiolate86% dntb.gov.ua

The conjugate addition of nucleophiles to propiolate esters is another key reaction amenable to enantioselective control. While the asymmetric addition of alkyne nucleophiles directly to aldehydes has been extensively studied, achieving high enantioselectivity with propiolate esters presents unique challenges. nih.gov For instance, attempts to use standard conditions for asymmetric alkyne addition (zinc triflate, N-methylephedrine) to methyl propiolate and an aldehyde resulted in a conjugate addition of the amine base rather than the desired alkynylation product. nih.gov

However, sequential catalysis has emerged as a successful strategy. A one-pot procedure involving a palladium-catalyzed alkyne-alkyne coupling followed by a copper-catalyzed asymmetric conjugate reduction has been developed for the synthesis of chiral β-alkynyl esters from propiolate acceptors. rsc.org This method highlights how a combination of catalytic systems can achieve transformations that are difficult to accomplish in a single step, providing access to a range of chiral products from simple alkyne precursors. rsc.org

Polymerization Chemistry and Macromolecular Architectures

Metal-Catalyzed Polymerization of Phenyl Propiolates

Transition metal catalysts have been instrumental in the polymerization of substituted acetylenes, including phenyl propiolate. mdpi.com These catalysts facilitate the formation of high molecular weight polymers with controlled stereochemistry. mdpi.comresearchgate.net

Molybdenum-based catalysts, such as molybdenum pentachloride (MoCl5), have been utilized for the polymerization of disubstituted acetylenes. researchgate.netresearchgate.net These systems are effective in producing high molecular weight polymers. researchgate.net The catalytic cycle often involves the formation of a metal-carbene intermediate, which then propagates through a metathesis mechanism. nih.gov In the context of propiolates, molybdenum catalysts can initiate polymerization to yield poly(phenylpropiolate)s. The resulting polymer's properties can be influenced by the specific catalyst composition and reaction conditions. Nickel-molybdenum (Ni-Mo) alloys and molybdenum oxides are also explored for their catalytic activities in various chemical transformations. nih.govfrontiersin.org Molybdenum complexes with pincer ligands have also shown catalytic activity in other reactions, highlighting the versatility of molybdenum in catalysis. nih.gov

Similar to molybdenum, tungsten-based catalysts are highly effective for alkyne polymerization. nih.gov High-valent tungsten catalysts are particularly noted for their use in alkyne metathesis and polymerization reactions. nih.gov For instance, tungsten metallacyclopentadiene complexes can initiate the ring-expansion polymerization of alkynes to produce cyclic polyacetylenes. researchgate.net While specific examples focusing solely on phenyl propiolate are part of the broader class of propiolic esters, the principles of tungsten-catalyzed polymerization are applicable. These catalysts can induce helical structures in the resulting polyacetylene backbone, a phenomenon driven by the steric interactions of the bulky pendant groups. The development of tungsten oxide-based photocatalysts further underscores the importance of tungsten in catalysis. mdpi.comrsc.org

Rhodium-based catalysts are particularly noteworthy for the polymerization of monosubstituted acetylenes, including phenylacetylene (B144264) derivatives and propiolic esters. mdpi.commdpi.comacs.org Catalysts such as [Rh(nbd)Cl]2 (where nbd is norbornadiene) are frequently employed. mdpi.comtandfonline.com These catalysts are tolerant of polar functional groups, making them suitable for the polymerization of ester-containing monomers like phenyl propiolate. mdpi.comacs.org The polymerization typically proceeds via a coordination-insertion mechanism, leading to polymers with a cis-transoid geometrical structure. mdpi.comkyoto-u.ac.jp The use of cocatalysts, such as amines or alcohols, can significantly enhance the catalytic activity. mdpi.com Furthermore, rhodium catalysts supported on metal-organic frameworks (MOFs) have demonstrated extremely high activity and reusability in the polymerization of phenylacetylene and its derivatives. rsc.orgresearchgate.net

Table 1: Polymerization of Phenylacetylene (PA) with a Rhodium-Based Ternary Catalyst System Data sourced from a study on living polymerization with tetrafluorobenzobarrelene ligand-containing rhodium catalysts. acs.org

RunCatalyst SystemYield (%)Mn (x 10^4)Mw/Mn
11/Ph3PTrace--
21/Ph2C=C(Ph)Li10047.91.60
31/Ph2C=C(Ph)Li/Ph3P10019.51.06

Catalyst 1: [(tfb)RhCl]2 (tfb = tetrafluorobenzobarrelene). Conditions: [PA]0 = 0.50 M, [Rh] = 2.0 mM, T = 30 °C.

Substituted polyacetylenes, including poly(phenylpropiolate)s, often adopt a helical conformation due to their rigid backbone and steric repulsion between pendant groups. kyoto-u.ac.jp The stereoregularity of the polymer chain, specifically the cis or trans configuration of the double bonds, is crucial in determining the stability and handedness of the helix. Rhodium catalysts are known to produce highly cis-stereoregular polymers. kyoto-u.ac.jp The helical structure can be influenced by chiral pendants, which can induce a preferred screw sense in the polymer chain. tandfonline.com Even small amounts of chiral co-monomers can enforce a single-handed helical structure on the entire polymer chain in what is known as the "sergeants-and-soldiers" effect. nih.gov The helical conformation can be detected and characterized using techniques such as circular dichroism (CD) spectroscopy. tandfonline.com

The structure of the monomer plays a critical role in the efficiency of polymerization and the stereochemistry of the resulting polymer. researchgate.netbham.ac.uk For propiolates, the nature of the ester group can influence the electronic and steric properties of the monomer, thereby affecting its reactivity. For instance, bulky substituents on the phenyl ring can impact the approach of the monomer to the catalytic center, potentially altering the polymerization rate and the stereoregularity of the polymer. nih.govacs.org The presence of chiral centers within the monomer structure is a key strategy for inducing a preferred helical sense in the polymer backbone. tandfonline.com Studies on various acrylate (B77674) and methacrylate (B99206) monomers have shown that the chemical structure directly impacts radical formation and subsequent polymerization kinetics, a principle that extends to the polymerization of acetylenic monomers. nsf.gov

Metal-Free Polymerization Strategies

In addition to metal-catalyzed methods, metal-free polymerization strategies have emerged as a powerful tool for synthesizing polymers from propiolates. A prominent example is the metal-free azide-alkyne cycloaddition, a type of click chemistry. rsc.orgrsc.org This approach involves the reaction of a dipropiolate with a diazide under thermal conditions to yield poly(triazole)s. rsc.orgacs.org This method is advantageous as it avoids the potential issue of metal contamination in the final polymer product. rsc.org The resulting polymers often exhibit high molecular weights and good thermal stability. rsc.orgrsc.org This strategy has been successfully employed to create both linear and hyperbranched poly(phenyltriazolylcarboxylate)s. rsc.orgnih.gov The reaction is generally robust, proceeding efficiently in an open atmosphere without the need for protection from oxygen or moisture. rsc.orgrsc.org

Table 2: Metal-Free Polycycloaddition of Dipropiolates and Diazides Data synthesized from studies on metal-free click polymerization. rsc.orgrsc.org

DipropiolateDiazideSolventTemp (°C)Time (h)Yield (%)Mw
AromaticAliphaticDMF/Toluene10024up to 99up to 23,500
AromaticAromaticDMF10012up to 98up to 28,500
AliphaticAliphaticDMF/Toluene10024up to 99up to 23,500
AliphaticAromaticDMF10012up to 98up to 28,500

Mw = Weight-average molecular weight.

Electrochemical Polymerization Studies

Based on available literature, specific studies focusing on the direct electrochemical polymerization of 2-propynoic acid, phenyl ester to form a polymer have not been widely reported. While the electrochemical polymerization of other monomers like pyrroles and thiophenes is well-documented to produce conducting polymers, yuntech.edu.twdiva-portal.org and polymers containing phenyl propiolate-derived units may show electrochemical activity, researchgate.net the direct electropolymerization of the monomer itself is not a prominent topic in the reviewed sources.

Copolymerization Studies with Diverse Monomers

The reactivity of the alkyne group in this compound allows for its participation in various copolymerization reactions. While extensive specific studies are limited, its structural analogues and related monomers provide insight into its potential copolymerization behavior.

Anionic polymerization is a viable route for monomers with similar structures, such as methyl phenylpropiolate. ethernet.edu.et This suggests that this compound could be copolymerized with other anionically polymerizable monomers, like styrenes or acrylates, to create copolymers with specific functionalities.

Furthermore, controlled radical polymerization techniques are expected to be applicable. For instance, phenyl acrylate, a structural analogue, has been successfully used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined diblock copolymer nano-objects via polymerization-induced self-assembly (PISA). rsc.org This suggests that this compound could potentially be copolymerized with monomers like styrene (B11656) or various acrylates using techniques such as RAFT or Atom Transfer Radical Polymerization (ATRP) to produce copolymers with controlled architectures and narrow molecular weight distributions. nih.gov

Post-Polymerization Functionalization of this compound Derivatives

Polymers derived from this compound offer multiple sites for post-polymerization modification, allowing for the introduction of new functional groups and the tuning of material properties. The primary sites for functionalization are the triazole rings and ester groups in the polymer backbone.

For polytriazoles synthesized via cycloaddition, the resulting triazole ring can be further functionalized. This allows for the introduction of diverse side chains, creating sequence-defined polytriazoles with tailored properties. nih.gov This approach is powerful for developing materials for high-capacity digital polymer data storage or for fabricating materials with specific functions, such as aggregation-induced emission. nih.gov

The phenyl ester group itself represents a reactive handle for modification. Activated esters in polymer chains, such as pentafluorophenyl esters, are known to be readily displaced by nucleophiles like primary amines under mild conditions. ust.hk This allows for the quantitative functionalization of the polymer side chains. ust.hk While direct modification of the phenyl ester of poly(phenyl propiolate) is not extensively detailed, the principle of using activated esters as platforms for post-polymerization modification is well-established. acs.org This strategy would enable the conversion of the ester groups into a wide variety of functional amides, providing a pathway to complex and multifunctional materials.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules like phenyl propiolate. Through various NMR experiments, it is possible to map the carbon framework and the position of hydrogen atoms, confirming the molecule's unique assembly.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

¹H NMR: In a ¹H NMR spectrum of phenyl propiolate, the signals would be confined to the aromatic region, as there are no aliphatic or acetylenic protons. The spectrum would show complex multiplets for the ten protons distributed between the two phenyl rings—the one attached directly to the alkyne and the one belonging to the phenoxy group of the ester. For a close analogue, ethyl phenylpropiolate, the aromatic protons resonate in the range of 7.3 to 7.6 ppm chemicalbook.com. It is expected that the protons on the phenyl ring adjacent to the electron-withdrawing acetylene (B1199291) group would appear slightly downfield compared to those on the phenoxy ring.

¹³C NMR: The ¹³C NMR spectrum is highly informative for phenyl propiolate, as it reveals every carbon in the structure, including the non-protonated quaternary carbons. The most characteristic signals are those of the alkynyl carbons. In a study of a monomer structurally similar to phenyl propiolate, these carbons appeared at chemical shifts of approximately 80.0 and 89.2 ppm acs.org. The carbonyl carbon of the ester is expected in the 150-155 ppm range. The remaining signals correspond to the carbons of the two phenyl rings, typically appearing between 120 and 135 ppm, with the carbon attached to the ester oxygen (ipso-carbon) appearing further downfield. acs.org

Table 1: Predicted and Analogous NMR Data for Phenyl Propiolate

NucleusFunctional GroupPredicted/Analogous Chemical Shift (ppm)Source/Rationale
¹³CCarbonyl (C=O)~153.6Based on polymer data of a similar monomer acs.org.
¹³CPhenyl C (ipso, attached to alkyne)~120-125General predicted range for substituted alkynes.
¹³CPhenyl C's (ortho, meta, para)~128-134General aromatic region.
¹³CPhenoxy C (ipso, attached to ester O)~150Predicted based on ester functionality.
¹³CAlkynyl (C≡C)80.0From analogous monomer data acs.org.
¹³CAlkynyl (C≡C)89.2From analogous monomer data acs.org.
¹HPhenyl H's~7.3 - 7.6Based on data for ethyl phenylpropiolate chemicalbook.com.

While 1D NMR provides the basic framework, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. Although specific 2D spectra for phenyl propiolate are not available, their applications can be described.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within each of the two phenyl rings. Cross-peaks would connect signals of adjacent protons (ortho-couplings), and potentially weaker cross-peaks for longer-range meta- and para-couplings, helping to delineate the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum, simplifying the assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. For phenyl propiolate, key HMBC correlations would exist from the aromatic protons to the non-protonated carbons, such as the carbonyl carbon and the two alkynyl carbons. This would provide definitive proof of the ester linkage and the connection of the phenyl ring to the acetylene moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space, regardless of their bonding. This technique is invaluable for determining stereochemistry and conformation unipi.it. For phenyl propiolate, NOESY could reveal the preferred spatial orientation of the two phenyl rings relative to each other by showing through-space interactions between their respective protons.

Dynamic NMR is a technique used to study the rates of conformational changes in molecules, such as bond rotations that are slow on the NMR timescale researchgate.net. For phenyl propiolate, this method could theoretically be applied to investigate the rotational energy barriers around the single bonds: the C(alkyne)-C(phenyl) bond and the C(carbonyl)-O(phenyl) bond. Such studies would provide insight into the molecule's conformational flexibility and the relative steric and electronic influences of the phenyl and propiolate groups. However, there are no specific dynamic NMR studies for phenyl propiolate reported in the literature.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a distinct fingerprint of the compound.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in phenyl propiolate. The spectrum is characterized by sharp, distinct absorption bands corresponding to specific vibrational modes. A study on a closely related phenylpropiolate monomer showed strong C≡C stretching bands at 2233 and 2205 cm⁻¹ acs.org. The conjugation of the alkyne with both a phenyl ring and a carbonyl group makes this absorption particularly strong and characteristic. The carbonyl (C=O) stretching vibration of the conjugated ester would be expected to appear as a strong band around 1700–1720 cm⁻¹. Other significant bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and C-O stretching of the ester group (in the 1100-1300 cm⁻¹ region).

Table 2: Characteristic FT-IR Absorption Bands for Phenyl Propiolate

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSource/Rationale
> 3000C-H StretchAromatic RingStandard IR range for aromatic C-H.
2205 - 2233C≡C StretchAlkyneFrom analogous monomer data acs.org.
~1700 - 1720C=O StretchConjugated EsterPredicted range for α,β-unsaturated esters.
~1100 - 1300C-O StretchEsterStandard IR range for ester C-O bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural details of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

The molecular properties of 2-Propynoic acid, phenyl ester are foundational for its mass spectrometric analysis.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₉H₆O₂
Average Molecular Weight 146.14 g/mol nih.gov

This data is based on the isomeric compound Phenylpropiolic acid, as specific data for the phenyl ester was not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and thermally stable compounds. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph before being ionized and detected by a mass spectrometer. mdpi.com The electron ionization (EI) mode is commonly used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. nist.govnist.gov

For this compound, GC-MS analysis would provide both its retention time, for chromatographic identification, and its mass spectrum. The mass spectra of related ester compounds show characteristic fragmentation patterns, including the loss of the alkoxy group (-OR). libretexts.org Based on analogs like Phenylpropiolic acid (PPA), a major fragment ion observed is often at m/z 102, which corresponds to the phenylacetylene (B144264) cation resulting from the cleavage of the ester group. nih.gov

Table 2: Predicted GC-MS Fragmentation for this compound

m/z (mass-to-charge ratio) Predicted Fragment Source Compound for Prediction Citation
146 [M]⁺ (Molecular Ion) Phenylpropiolic acid nih.gov
102 [M-CO₂]⁺ or [C₈H₆]⁺ Phenylpropiolic acid nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and distinguishing it from other compounds with the same nominal mass. elsevierpure.com This precision is crucial for confirming the identity of novel compounds or for metabolite identification. Techniques like flow infusion electrospray ionization (ESI) coupled with HRMS allow for rapid analysis. elsevierpure.com For this compound, HRMS would confirm its elemental formula of C₉H₆O₂ by measuring its exact mass to within a few parts per million (ppm) of the theoretical value of 146.03678 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. nih.gov It generates ions directly from a solution by creating a fine spray of charged droplets, minimizing fragmentation and typically showing the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.govnih.gov ESI-MS is highly sensitive and can be coupled with liquid chromatography for complex mixture analysis. nih.gov The analysis of this compound by ESI-MS would likely yield a prominent ion at m/z 147.0441 ([M+H]⁺) or 169.0260 ([M+Na]⁺), confirming its molecular weight.

Fast-Atom-Bombardment (FAB) Mass Spectrometry

Fast-Atom-Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). rsc.org This method is effective for obtaining mass spectra of non-volatile and thermally unstable compounds, including polar biological molecules and inorganic complexes. nih.govillinois.edunih.gov FAB-MS was a foundational technique for analyzing intact conjugates and other large biomolecules before the widespread adoption of ESI and MALDI. nih.govcapes.gov.br While less common today, FAB-MS could be used to analyze this compound, likely producing protonated molecular ions and providing valuable molecular weight information, especially if the compound proved difficult to ionize by other methods.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): As part of GC-MS analysis, GC is used to separate volatile compounds. researchgate.net The purity of a this compound sample can be determined by the presence of a single major peak in the gas chromatogram. The retention time of this peak is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). mdpi.comnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds that are not suitable for GC due to low volatility or thermal instability. sielc.com It separates molecules based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound similar to the title compound, 2-Propenoic acid, 2-propynyl ester, a reverse-phase HPLC method using a C18 column has been described. sielc.com Such a method would be suitable for assessing the purity of this compound and for its preparative separation for further studies. sielc.com

Table 3: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₉H₆O₂
Phenylpropiolic acid C₉H₆O₂
2-Propenoic acid, 2-propynyl ester C₆H₆O₂
2-Propenoic acid, 3-phenyl-, methyl ester C₁₀H₁₀O₂
2-Phenylpropionic acid C₉H₁₀O₂
Propanoic acid, phenyl ester C₉H₁₀O₂
Propanoic acid, 2-phenylethyl ester C₁₁H₁₄O₂
Lysine C₆H₁₄N₂O₂
Polyproline (C₅H₇NO)n
Xenon Xe

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. In the context of "this compound" and its derivatives, HPLC is particularly useful for monitoring the purity of the monomer and analyzing the composition of polymeric materials.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of compounds like ethyl phenylpropiolate, a related ester. sielc.com This technique typically utilizes a non-polar stationary phase and a polar mobile phase. For instance, a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for mass spectrometry compatibility) can be used to achieve separation on a C18 or other reverse-phase column. sielc.com The versatility of HPLC allows for its application in various stages of research, from routine purity checks to more complex analyses of reaction kinetics and polymer composition. For instance, gradient polymer elution chromatography (GPEC), a form of HPLC, can be used to separate polymers based on their chemical composition, which is crucial for characterizing copolymers. lcms.cz

Table 1: Illustrative HPLC Method Parameters for Phenyl Propiolate Analogs

Parameter Condition Reference
Technique Reverse-Phase HPLC (RP-HPLC) sielc.com
Stationary Phase C18 Column silicycle.com
Mobile Phase Acetonitrile/Water/Acid (e.g., Phosphoric or Formic Acid) sielc.com
Detection UV, Mass Spectrometry (MS) nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reactions, identifying compounds, and assessing purity. sigmaaldrich.comscientificlabs.co.uk It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina-coated plate) and a mobile phase (an eluting solvent or solvent mixture). silicycle.com

In the context of "this compound," TLC can be used to quickly visualize the progress of a polymerization reaction by observing the disappearance of the monomer spot and the appearance of a new spot corresponding to the polymer. silicycle.com The polarity of the compound plays a crucial role in its migration on the TLC plate; more polar compounds interact more strongly with the polar stationary phase and thus have a lower retention factor (Rf), while less polar compounds travel further up the plate. utexas.edu The choice of mobile phase is critical for achieving good separation. For compounds of intermediate polarity, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is often used. utexas.edu Visualization of the separated spots can be achieved under UV light or by using chemical staining reagents. scientificlabs.co.uk

Table 2: General Parameters for TLC Analysis

Parameter Description Reference
Stationary Phase Silica Gel or Alumina on a plate silicycle.com
Mobile Phase Varies based on analyte polarity (e.g., Hexane/Ethyl Acetate mixture) utexas.edu
Development In a sealed chamber with the eluent silicycle.com
Visualization UV light, chemical staining scientificlabs.co.uk

Thermal Analysis Techniques for Polymer Stability

Thermal analysis techniques are crucial for evaluating the stability and decomposition behavior of polymeric materials derived from "this compound." These methods provide valuable information about the material's performance at elevated temperatures.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uc.edu It is a primary tool for determining the thermal stability of polymers. uc.edu The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material begins to degrade and the extent of mass loss at different stages.

For polymers, TGA can provide information on decomposition temperatures, the presence of residual solvents or moisture, and the amount of inorganic filler in a composite material. uc.edu The thermal stability of a polymer is often characterized by the onset temperature of decomposition. For example, studies on polypropylene (B1209903) (PP) blends have shown that the addition of other polymers like polycarbonate (PC) can improve the thermal degradation temperature. matec-conferences.org The heating rate can influence the observed decomposition temperatures, with higher heating rates generally shifting the decomposition to higher temperatures. mdpi.com TGA is also instrumental in studying the kinetics of polymer degradation. mdpi.com

Table 3: Information Obtained from TGA of Polymers

Parameter Description Reference
Thermal Stability Onset temperature of decomposition uc.edu
Compositional Analysis Quantification of volatiles, polymers, and fillers uc.edu
Decomposition Kinetics Studying the rate of degradation at different temperatures mdpi.com
Residue Analysis Amount of char or inorganic material remaining after degradation researchgate.net

Microscopic Techniques for Morphological Characterization of Materials

Microscopic techniques are essential for visualizing the surface morphology and internal structure of materials derived from "this compound," particularly in their polymeric form.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. nih.gov SEM is widely used to study the morphology of polymers and polymer composites, providing insights into their microstructure, such as cell size and distribution in foams, or the dispersion of one polymer phase within another in a blend. matec-conferences.orgpan.pl

In the study of polymeric materials, SEM can reveal details about the surface texture, porosity, and the interface between different components in a composite material. researchgate.net For instance, in polymer foams, SEM can be used to observe the cell structure, which is crucial for understanding the material's mechanical properties. pan.pl Sample preparation for SEM is a critical step and may involve coating the sample with a conductive material to prevent charging under the electron beam. nih.gov The magnification capabilities of SEM allow for the examination of features from the micrometer to the nanometer scale. researchgate.net

Table 4: Applications of SEM in Polymer Characterization

Application Information Obtained Reference
Surface Topography Visualization of surface features, roughness, and texture nih.gov
Morphology of Blends Dispersion and shape of different polymer phases matec-conferences.org
Foam Structure Cell size, shape, and distribution pan.pl
Fracture Analysis Examination of fracture surfaces to understand failure mechanisms

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reactivity of propiolate esters.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating the step-by-step molecular mechanism. For instance, studies on related propiolate esters, such as ethyl propiolate, have used DFT to explore the mechanism of [3+2] cycloaddition reactions with aryl azides. These studies show that such reactions proceed via a polar, single-step mechanism rather than a stepwise zwitterionic pathway. mdpi.comresearchgate.net All attempts to locate postulated zwitterionic intermediates on the reaction path were unsuccessful, though their formation on parallel reaction paths was deemed possible. mdpi.com

In a study directly involving phenylpropiolate, DFT calculations were used to investigate the mechanism of Palladium(II)-catalyzed intramolecular hydroarylation to form coumarin (B35378). The study explored different potential mechanisms, including an oxidative addition (OA) pathway. By calculating the free energy profiles, researchers concluded that the OA mechanism is not feasible for this transformation due to high energy barriers and unfavorable thermodynamics. rsc.org The calculations showed that a key intermediate, the Pd(II) catalyst bound to phenylpropiolate, was significantly more stable than the final coumarin product, making the proposed pathway unlikely. rsc.org

DFT methods are also employed to understand the regioselectivity of cycloaddition reactions involving propiolates. By analyzing frontier molecular orbitals (HOMO-LUMO interactions) and global reactivity indices, researchers can predict which regioisomer is more likely to form. mdpi.comresearchgate.net For example, in the cycloaddition of nitrile imines to methyl propiolate, DFT calculations have been used to accurately predict the regioselectivity of the reaction. mdpi.comresearchgate.net

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the associated energy barriers. DFT calculations are used to locate the geometry of these short-lived, high-energy structures and to calculate their activation energies.

In the study of the [3+2] cycloaddition between phenyl azide (B81097) and ethyl propiolate, the transition state was located and its nature was found to be typical for a single-step cycloaddition. researchgate.net The enthalpy of activation for this transition was calculated to be 6.4 kcal/mol. researchgate.net The analysis of the transition state structure helps in understanding the degree of bond formation and breaking at the peak of the energy barrier.

For the Pd-catalyzed conversion of phenylpropiolate to coumarin, DFT calculations (specifically using the ωB97xd functional) were performed to determine the relative free energies of intermediates and transition states in both the gas phase and in a dichloromethane (B109758) solvent model. rsc.org The results indicated that the proposed oxidative addition pathway had an estimated energy barrier greater than 62.1 kcal/mol, which is considered prohibitively high. rsc.org This energetic analysis was crucial in ruling out the mechanism as a plausible pathway. rsc.org

The table below summarizes the calculated relative free energies for the proposed oxidative addition mechanism in the Pd-catalyzed intramolecular hydroarylation of phenylpropiolate.

StructureDescriptionRelative Free Energy (Gas Phase, kcal/mol)Relative Free Energy (DCM, kcal/mol)
oNCPd(OAc)+ bound to phenylpropiolate0.00.0
oRPCoumarin + unbound Pd(OAc)+14.8Not specified

Data sourced from a study on the Pd-catalyzed intramolecular hydroarylation forming coumarin. rsc.org The energies are relative to the most stable intermediate (oNC).

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. darlingmodels.com Conformational analysis, a key part of molecular modeling, aims to identify the stable conformations (or conformers) of a molecule and to determine their relative energies. google.comnih.gov

For a molecule like 2-Propynoic acid, phenyl ester, conformational flexibility arises from the rotation around single bonds, primarily the C-C-O-C ester linkage and the C-O-C-C linkage to the phenyl ring. The molecular geometry can be optimized using computational programs like Gaussian to find the lowest energy structures. google.com

A computational study on the closely related phenylpropiolic acid (PPA) using DFT (B3LYP) and MP2 methods identified two stable planar conformers, cis-PPA and trans-PPA, which differ in the orientation of the carboxylic acid group. aip.orgaip.org The cis conformer was found to be more stable. aip.orgaip.org

Method/Basis SetRelative Energy of trans-PPA (kJ mol⁻¹)trans → cis Energy Barrier (kJ mol⁻¹)cis → trans Energy Barrier (kJ mol⁻¹)
DFT(B3LYP) range11.8–13.6~30~42
MP2 range11.2–14.9~30~42

Data for phenylpropiolic acid, a structurally similar compound. aip.org The relative energy is the energy difference between the higher-energy trans conformer and the most stable cis conformer.

While this data is for the carboxylic acid, a similar approach would be applied to this compound, by performing a potential energy scan, where the key dihedral angles are systematically rotated to map the conformational landscape and identify energy minima and transition states between them. google.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic properties, which serves as a powerful tool for structure verification. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H and ¹³C) with reasonable accuracy. sci-hub.senih.gov

A study on a series of propiolate esters demonstrated this approach. sci-hub.se The molecular structures were first optimized using DFT at the B3LYP/6–311+G* level of theory. Subsequently, the GIAO method was used to calculate the ¹H and ¹³C NMR chemical shifts. sci-hub.se While modern machine learning approaches are also being developed to predict chemical shifts with high accuracy mdpi.comnih.gov, DFT-based methods remain a cornerstone in the field. nih.gov

Beyond NMR, these computational methods can also predict other spectroscopic data. Vibrational frequencies can be calculated and compared to experimental FT-IR spectra to confirm the presence of specific functional groups, such as the characteristic acetylenic C-H and carbonyl C=O stretches. sci-hub.sesciepub.com

Correlation of Computational Data with Experimental Findings

A crucial step in computational research is to validate the theoretical models against experimental data. This correlation provides confidence in the computational results and allows for more reliable predictions.

In the study of propiolate esters, the calculated ¹H and ¹³C NMR chemical shifts were compared with the experimental values, showing excellent agreement. sci-hub.se The correlation was quantified using the coefficient of determination (R²), which was found to be 0.95 for ¹H NMR and even higher, at 0.99, for ¹³C NMR. sci-hub.se This high degree of correlation indicates that the chosen computational level of theory accurately reproduces the electronic environment around the nuclei.

Spectroscopic DataCorrelation Coefficient (R²)
¹H NMR Chemical Shifts0.95
¹³C NMR Chemical Shifts0.99

Correlation between experimental and theoretical (DFT/GIAO) NMR chemical shifts for a series of propiolate esters. sci-hub.se

Similarly, calculated vibrational frequencies are often scaled by a factor to improve their match with experimental FT-IR spectra, accounting for systematic errors in the calculations such as the harmonic approximation. aip.orgsciepub.com Studies on phenylpropiolic acid and other phenyl esters have successfully correlated theoretical vibrational data with experimental spectra, aiding in the assignment of complex spectral bands. aip.orgsciepub.com This synergy between computation and experiment is vital for a comprehensive understanding of the molecular properties of this compound.

Applications in Advanced Materials and Synthetic Transformations

Building Blocks in Complex Organic Synthesis

Phenyl propiolate serves as a key starting material for introducing specific structural units into larger, more complex molecules and for creating a variety of unsaturated compounds.

The reactivity of phenyl propiolate makes it an excellent reagent for strategically incorporating the propynoate (B1239298) functionality into various molecular frameworks. This is often a critical step in the synthesis of complex organic molecules.

One notable strategy involves the reaction of phenyl propiolate with dimethylsulfoxonium methylide, which yields a vinyl sulfoxonium ylide. nih.govacs.org This ylide is a versatile intermediate that can subsequently react with carboxylic acids in a metal- and reagent-free insertion process. researchgate.net This method allows for the sequential, directional synthesis of (Z)-configured unsaturated oligoesters, mimicking the iterative nature of peptide synthesis. researchgate.net The process can be iterated by sequential additions of the vinyl sulfoxonium ylide to carboxylic acids (acid iteration) or by adding different carboxylic acids to the ylide (ylide iteration). nih.govacs.org

Furthermore, phenyl propiolate is utilized in transition metal-catalyzed reactions to introduce the propynoate unit. For instance, it is a reactant in the synthesis of substituted indoles, where it undergoes cyclization reactions. google.com It also participates in Sonogashira-Hagihara coupling polymerizations, demonstrating its utility in organometallic chemistry for creating complex polymer structures. researchgate.net The pyrolysis of phenyl propiolate can lead to rearrangements, forming tropolone (B20159) derivatives like 2H-cyclohepta[b]furan-2-one, providing a direct route from phenols to cycloheptane (B1346806) structures. chim.it

Phenyl propiolate is a valuable precursor for a wide range of functionalized unsaturated compounds, which are themselves important intermediates in organic synthesis. acs.org

The reaction between vinyl sulfoxonium ylide, derived from phenyl propiolate, and benzoic acid in the presence of a Ruthenium catalyst can yield furanone structures instead of the expected O-H insertion product. nih.govacs.orgresearchgate.net The ylide intermediate can also undergo highly regioselective insertion into various X-H bonds (where X can be O, N, C, S, or a halogen), leading to a diverse array of functionalized products with high yields. acs.orgresearchgate.net

Additionally, phenyl propiolate is employed in cycloaddition reactions. A rhodium-catalyzed [(2+2)+2] carbocyclization with an enyne furnishes bicyclohexadiene derivatives with excellent regioselectivity and enantioselectivity. core.ac.uk Gold-catalyzed intramolecular hydroarylation of aryl propiolates, which can be synthesized from phenyl propiolate, is an efficient method for producing coumarins under mild conditions. researchgate.net These reactions highlight the role of phenyl propiolate as a key starting material for generating molecular complexity and accessing diverse unsaturated scaffolds.

Polymer Science and Engineering

In the realm of polymer science, phenyl propiolate serves as a crucial monomer for the creation of specialized polymers with unique optical and structural properties. Its ability to undergo various polymerization reactions makes it a valuable component in the design of functional materials.

Phenyl propiolate and its derivatives are instrumental in the synthesis of chiral polyacetylenes. These polymers are of significant interest due to their helical structures and unique chiroptical properties, such as distinct signals in circular dichroism (CD) spectroscopy. dntb.gov.ua The polymerization of phenyl propiolate derivatives can lead to poly(phenylpropiolate)s whose chiroptical behavior can be tuned. dntb.gov.ua For example, chiral dimers created by linking cholesterol to phenyl 3-(4-(n-alkoxy)phenyl)propiolate exhibit complex liquid crystalline phases, including chiral nematic (N*) and blue phases (BPI/II), demonstrating how molecular design influences macroscopic chiral properties. rsc.org

Monomer/Initiator SystemPolymer TypeKey Properties
Phenyl propiolate derivativesPoly(phenylpropiolate)sChiroptical activity, helical structures dntb.gov.ua
Cholesterol-linked phenyl propiolate dimersChiral liquid crystalsFormation of N, BPI/II, and TGBC phases rsc.org

Phenyl propiolate is a key monomer in the synthesis of highly functionalized polymers like polytriazoles and polyesters through various polymerization techniques.

Hyperbranched polyesters can be synthesized via the polycyclotrimerization of phenyl propiolate. rsc.org This method allows for the creation of polymers with a high degree of branching and numerous functional end groups. For instance, ferrocene-decorated hyperbranched polyesters have been prepared by the one-pot polycyclotrimerization of bipropiolates with a ferrocene-containing phenyl propiolate derivative. researchgate.netscispace.com These organometallic polymers are soluble, form films, exhibit high thermal stability, and have high refractive indices. researchgate.net

Furthermore, phenyl propiolate is used in metal-free click polymerization reactions with azides to produce functional polytriazoles. researchgate.netresearchgate.net The reaction between tris(3-phenylpropiolate)s and diazides containing tetraphenylethene (TPE) results in hyperbranched poly(phenyltriazolylcarboxylate)s with high molecular weights and regioregularity. researchgate.net These polymers are soluble in common organic solvents and are thermally stable. researchgate.netresearchgate.net

Polymerization MethodMonomersResulting PolymerKey Features
PolycyclotrimerizationPhenyl propiolate, Bipropiolates, Ferrocene-containing propiolatesHyperbranched Polyesters (hb-PTACPs)High thermal stability, high refractive indices, precursor to magnetic ceramics. researchgate.netrsc.org
Metal-Free Click PolymerizationTris(3-phenylpropiolate)s, DiazidesHyperbranched Polytriazoles (hb-PPTCs)Soluble, thermally stable, AIE-active. researchgate.netresearchgate.net

Phenyl propiolate and its derivatives play a role in the synthesis of materials with aggregation-induced emission (AIE) properties. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. sci-hub.seresearchgate.net

The synthesis of functional polymers using phenyl propiolate can lead to materials with AIE characteristics, particularly when combined with known AIE-active moieties like tetraphenylethene (TPE). For example, hyperbranched polytriazoles synthesized from a TPE-containing diazide and a tripropiolate exhibit AIE properties. researchgate.net Similarly, poly(vinylene sulfide)s, prepared through the thiol-yne click polymerization of aromatic thiols and alkynes including phenyl propiolate derivatives, also show AIE activity when a TPE unit is incorporated. rsc.org The restriction of intramolecular motion within the polymer aggregates is the key mechanism behind the AIE effect in these materials. researchgate.net

Polymer SystemAIE-Active MoietySynthetic Route
Hyperbranched PolytriazolesTetraphenylethene (TPE)Metal-free click polymerization of propiolates and azides. researchgate.net
Poly(vinylene sulfide)sTetraphenylethene (TPE)Catalyst-free thiol-yne click polymerization. rsc.org

Creation of 2D Fluorescent Patterns for Micro- and Nano-fabrication

The synthesis of functional polymers from 2-propynoic acid, phenyl ester derivatives is instrumental in the field of micro- and nano-fabrication. Researchers have successfully synthesized hyperbranched poly(phenyltriazolylcarboxylate)s through the metal-free polycycloaddition of tris(3-phenylpropiolate)s with specific diazides. researchgate.net These polymers possess aggregation-induced emission characteristics, making them highly fluorescent in an aggregated state.

A key application of these polymers is the creation of two-dimensional (2D) fluorescent patterns. The hyperbranched polymers can be readily crosslinked under UV irradiation. By exposing a thin film of the polymer to UV light through a photomask, such as a copper grid, specific areas are crosslinked, rendering them insoluble. The unexposed polymer can then be washed away, leaving a stable, high-resolution fluorescent pattern. researchgate.net This process serves as an effective photoresist method for generating patterns with nanometer resolution. researchgate.net

Furthermore, related organometallic hyperbranched polymers derived from phenyl propiolate can be crosslinked by UV light and subsequently pyrolyzed. researchgate.netresearchgate.net This process transforms the patterned polymer films into magnetic ceramic patterns that retain their shape, demonstrating another pathway for microfabrication. researchgate.net

Incorporation into Advanced Coatings and Adhesives

Hyperbranched polymers (HBPs), whose synthesis can involve phenyl propiolate derivatives, are noted for their wide range of applications, including in advanced coatings. researchgate.net The three-dimensional, non-entangled geometry of HBPs imparts valuable properties like improved flexibility and deformability to materials. researchgate.net Thin solid films of organometallic HBPs synthesized using phenyl propiolate have been shown to possess high refractive indices, a desirable characteristic for many optical coatings. researchgate.netresearchgate.net

While direct incorporation of the monomer into adhesive formulations is not its primary use, the polymers derived from it are relevant. The development of advanced adhesives, such as bio-mimetic underwater adhesives, relies on the strategic design of functional polymers. researchgate.net The versatility and tunable properties of HBPs make them a subject of interest in creating next-generation materials for specialized applications, including coatings and potentially as components in complex adhesive systems. researchgate.net

Methodological Applications in Analytical Chemistry

The chemical structure of this compound is relevant to its behavior and separation in analytical techniques like High-Performance Liquid Chromatography (HPLC).

Enhancement of Chromatographic Separation Performance

The separation of aromatic compounds is a common challenge in analytical chemistry. Phenyl stationary phases in HPLC are specifically designed to address this, offering enhanced separation performance for analytes containing phenyl groups, such as this compound. These phases utilize the principle of π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic analyte. nih.govdss.go.th

This interaction provides a different selectivity compared to standard C18 columns, where separation is dominated by hydrophobic interactions. The ability to differentiate between analytes based on their degree of π-electron activity makes phenyl columns highly effective for separating positional isomers of aromatic compounds and analytes with varying substituent groups. nih.govdss.go.th Therefore, for a mixture containing this compound and similar aromatic molecules, a phenyl stationary phase would be expected to provide superior resolution and separation compared to more conventional phases. The choice of mobile phase, such as methanol (B129727) versus acetonitrile, can further modulate these π-π interactions and fine-tune the separation. dss.go.th

Sensing Applications in Chemical Detection

The fluorescent properties of polymers synthesized from this compound have been leveraged to create highly sensitive chemical sensors.

Development of Fluorescent Chemosensors for Explosive Detection

A critical application of polymers derived from this compound is in the detection of nitroaromatic explosives. Hyperbranched polytriazoles synthesized using phenyl propiolate derivatives exhibit aggregation-induced emission, meaning they are highly fluorescent in an aggregated state but non-emissive when dissolved. researchgate.netresearchgate.net

This property is exploited for explosive detection through a process called fluorescence quenching. When the fluorescent polymer aggregates are exposed to nitroaromatic compounds like picric acid, the fluorescence is "turned off" or quenched with high efficiency. researchgate.net This superamplified quenching response allows for the detection of trace amounts of explosives. Research has demonstrated that these polymer-based sensors can achieve a very low limit of detection, on the order of 9.14 x 10⁻⁸ M. researchgate.net This high sensitivity makes them promising materials for homeland security and environmental monitoring applications. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Selectivity

Future research should prioritize the development of more efficient, sustainable, and selective methods for synthesizing phenyl propiolate and its derivatives. While traditional methods like the direct esterification of propiolic acid with phenol (B47542) or the reaction of a phenol with a propiolyl halide are established, they often require harsh conditions or generate significant waste. google.com

Promising avenues for exploration include:

Catalyst-Free and Metal-Free Systems: Developing synthetic protocols that avoid transition metals is a key goal for sustainable chemistry. Research into metal-free catalytic systems, such as those using iodine in combination with an oxidant like di-tert-butyl peroxide (DTBP) for annulation reactions, could be expanded to direct propiolate synthesis. rsc.org Similarly, catalyst-free approaches, like the thermal thiol-yne click polymerization (TYCP) of aromatic thiols and alkynes, demonstrate the potential for reactions to proceed under mild conditions without any catalyst, a principle that could be applied to novel synthetic routes. rsc.org

One-Pot and Tandem Reactions: Designing one-pot syntheses starting from readily available precursors can significantly improve efficiency by reducing the number of isolation and purification steps. An example is the consecutive one-pot Sonogashira coupling of aryl iodides with ethyl propiolate, followed by a Michael addition, which could be adapted for phenyl propiolate synthesis. d-nb.info

Microwave-Assisted and Eco-Friendly Conditions: The use of unconventional energy sources and green solvents represents a significant step towards sustainability. Exploring microwave-assisted syntheses in eco-friendly solvents like ethanol (B145695) or water could lead to dramatically reduced reaction times and minimized waste generation. scispace.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing flow-based syntheses for phenyl propiolate could enhance production efficiency and consistency.

Novel Transformations: Investigating unconventional reaction conditions, such as flash vacuum pyrolysis (FVP), has shown that phenyl propiolate can rearrange to form complex structures like 2H-cyclohepta[b]furan-2-one. chim.it Further exploration of such high-energy reactions could uncover new and synthetically valuable transformations.

Exploration of New Catalytic Systems for Controlled Polymerization and Functionalization

The alkyne functionality in phenyl propiolate is a prime target for polymerization and functionalization, opening doors to a wide range of molecular architectures and functional materials.

Future research in this area should focus on:

Controlled Polymerization Techniques: While radical-initiated polymerization is common, exploring more controlled methods is crucial for creating well-defined polymers. Thiol-yne click polymerization (TYCP) offers a step-growth mechanism that allows for the synthesis of linear or hyperbranched poly(vinyl sulfide)s. rsc.org The amine-mediated TYCP mechanism, in particular, has been verified using phenyl propiolate as a model compound, suggesting a fertile ground for developing new base-catalyzed polymerization systems. rsc.org Another avenue is the development of sequence-controlled polymerization, which has been demonstrated in the synthesis of unsaturated oligoesters from phenyl propiolate-derived ylides, allowing for the creation of polymers with precisely defined monomer sequences and unique properties. nih.govacs.org

Novel Catalysts for Functionalization: Expanding the toolkit of catalysts for phenyl propiolate functionalization is essential. This includes:

Rhodium Catalysis: Rhodium complexes have proven effective in catalyzing cascade annulations and cycloadditions involving propiolates to construct complex heterocyclic systems. amazonaws.comucl.ac.uk

Photoredox Catalysis: Visible-light photocatalysis offers a mild and sustainable approach for chemical transformations. The photocatalytic silylation of aryl alkynoates to produce silylated coumarins highlights the potential for developing new light-mediated functionalization reactions for phenyl propiolate. chemrxiv.org

Gold and Palladium Catalysis: Gold-catalyzed rearrangements and palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are powerful tools that continue to be developed for creating complex molecules from alkyne precursors. bham.ac.ukjcsp.org.pk

Frustrated Lewis Pairs (FLPs): The use of FLPs to activate the alkyne bond in phenyl propiolate could lead to new metal-free hydroamination, hydrosilylation, or hydroboration reactions.

Investigation of Unconventional Reactivity Patterns and Cascade Reactions

Moving beyond predictable addition reactions, future work should delve into the less explored and unconventional reactivity of phenyl propiolate to uncover novel transformations.

Key areas for investigation include:

Cascade Reactions: Phenyl propiolate is an excellent substrate for cascade reactions, where multiple bonds are formed in a single operation. A notable example is the Rh(II)-catalyzed denitrogenative cascade of 1,2,3-triazolyl propiolates with indoles, which creates butenolide-tethered homotryptamines. sci-hub.se The challenge in such reactions is controlling the chemoselectivity, as the intermediate can possess multiple electrophilic centers. sci-hub.se Future research could focus on designing new cascades by pairing phenyl propiolate with different reaction partners and catalytic systems.

Cycloaddition Reactions: The reactivity of phenyl propiolate in cycloadditions with exotic dipoles is a rich area for discovery. Its reaction with mesoionic dipoles (thioisomünchnones) has been shown to lead to switchable pathways, producing different heterocyclic products depending on the substituents. nih.govacs.org Exploring its reactions with other non-classical dipoles or in higher-order cycloadditions could yield novel heterocyclic scaffolds.

Reactivity of Derived Intermediates: Phenyl propiolate can be readily converted into reactive intermediates, such as vinyl sulfoxonium ylides. nih.govacs.org The chemistry of these ylides is underexplored. For instance, their reaction with carboxylic acids can, under certain catalytic conditions, yield furanones instead of the expected insertion products, demonstrating an unconventional reactivity pattern that warrants further investigation. nih.govacs.org

Umpolung Strategies: Developing methods to reverse the typical electrophilic character of the alkyne's β-carbon could open up new synthetic possibilities, allowing it to react as a nucleophile in catalytic processes.

Design and Synthesis of Advanced Functional Materials Based on 2-Propynoic Acid, Phenyl Ester Scaffolds

The rigidity and electronic properties of the phenyl propiolate unit make it an attractive component for advanced functional materials.

Future research should be directed towards:

Sequence-Defined Polymers: The synthesis of sequence-defined unsaturated oligoesters from phenyl propiolate is a gateway to creating synthetic polymers with precisely controlled compositions, leading to materials with unique chemical and biological properties that are not achievable with traditional polymerization methods. nih.gov

Hyperbranched and Dendritic Polymers: Using phenyl propiolate derivatives in polycyclotrimerization reactions can produce hyperbranched polymers. researchgate.net Ferrocene-decorated hyperbranched polymers synthesized this way exhibit high thermal stability, high refractive indices, and are film-forming. researchgate.net These materials can also serve as precursors to nanostructured magnetoceramics after pyrolysis. researchgate.net Further development could focus on incorporating other functional moieties to tune the material's electronic, optical, or magnetic properties.

π-Conjugated Systems: Phenyl propiolate can be used to synthesize various benzo-fused heterocycles like benzothiophenes and benzosiloles. rsc.org These structures are fundamental components of π-conjugated systems used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future work could focus on building more complex, ladder-type, and three-dimensional conjugated materials.

Biologically Active Molecules: Phenyl propiolate is a precursor for various heterocyclic structures, including coumarins, pyrazoles, and quinoxalines, many of which have demonstrated biological activity. chemrxiv.orgjcsp.org.pk A systematic exploration of its use in diversity-oriented synthesis could lead to the discovery of new therapeutic agents.

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding and Material Design

A synergistic approach combining computational modeling and experimental work is critical for accelerating progress in the field.

Future efforts should emphasize:

Mechanistic Elucidation: Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding complex reaction mechanisms. For example, DFT calculations have been used to map the energy landscapes for the competing cycloaddition pathways of phenyl propiolate with mesoionic dipoles, successfully explaining the experimentally observed regioselectivity and product outcomes. nih.govacs.org Applying these tools to new catalytic cycles and cascade reactions will provide crucial insights into transition states and reaction intermediates.

Predictive Modeling and Catalyst Design: Computational screening can predict the reactivity of different substrates and the efficacy of potential catalysts before they are synthesized and tested in the lab. This can guide the rational design of new catalytic systems with enhanced activity, selectivity, and sustainability. For instance, calculations can help understand the electronic factors that make certain rhodium catalysts effective for specific annulations. amazonaws.com

Material Property Simulation: Before embarking on complex syntheses, computational chemistry can be used to predict the electronic, optical, and physical properties of novel polymers and functional materials based on phenyl propiolate scaffolds. This allows for the in-silico design of materials with targeted characteristics, such as specific band gaps for organic semiconductors or desired refractive indices for optical applications. researchgate.net

Understanding Unconventional Reactivity: The integration of experimental observation with computational analysis is key to making sense of unexpected or unconventional reactivity. By modeling reaction pathways, researchers can rationalize the formation of unanticipated products and turn serendipitous discoveries into predictable and useful synthetic methods. nih.govacs.org

Q & A

Basic: What are the recommended synthetic pathways for 2-propynoic acid, phenyl ester in laboratory settings?

The synthesis typically involves esterification between 2-propynoic acid and phenol derivatives. A common method uses acid chlorides:

  • React 2-propynoic acid with thionyl chloride (SOCl₂) to form the acid chloride.
  • Subsequent reaction with phenol in the presence of a base (e.g., pyridine) yields the ester .
  • Alternative approaches include coupling agents like DCC (dicyclohexylcarbodiimide) for milder conditions. Ensure anhydrous conditions to prevent hydrolysis.

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : Confirm the ester linkage via carbonyl (δ ~165–175 ppm in ¹³C NMR) and aromatic proton signals (δ ~6.5–7.5 ppm in ¹H NMR). The propynyl (C≡C) group shows distinct IR absorption at ~2100–2260 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. GC-MS is suitable for purity analysis, as demonstrated for structurally similar esters .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~250–280 nm) monitors purity and degradation products.

Advanced: How do the phenyl and propynoic moieties influence the compound’s reactivity in nucleophilic acyl substitution?

  • Steric Effects : The phenyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon compared to aliphatic esters.
  • Electronic Effects : The electron-withdrawing propynyl (C≡C) group increases electrophilicity of the carbonyl, enhancing reactivity toward nucleophiles like amines or water .
  • Experimental Design : Compare hydrolysis rates under acidic vs. basic conditions using kinetic studies (e.g., UV-Vis monitoring at λₘₐₓ for ester cleavage).

Advanced: What methodologies assess the stability of this compound in biological media?

  • pH-Dependent Stability : Incubate the ester in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC or LC-MS. Carbonate esters with fatty acid-like structures (e.g., , Compound 4–8) show reduced stability in alkaline conditions due to hydrolysis .
  • Serum Albumin Binding : Use fluorescence quenching or isothermal titration calorimetry (ITC) to evaluate interactions with human serum albumin (HSA). Structural analogs in demonstrate binding affinity influenced by substituent length and polarity .

Advanced: How can researchers resolve contradictions in reported reaction outcomes for this ester?

  • Control Variables : Replicate studies under identical conditions (solvent, temperature, catalyst). For example, discrepancies in hydrolysis rates may arise from trace moisture or impurities.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydrolysis) or trapping agents (e.g., TEMPO for radical pathways) to identify intermediates .
  • Meta-Analysis : Cross-reference data from NIST or PubChem for thermodynamic parameters (e.g., ΔH of hydrolysis) to validate experimental results .

Advanced: What are the challenges in designing catalytic systems for asymmetric reactions involving this ester?

  • Chiral Induction : The rigid phenyl group complicates enantioselective catalysis. Screen chiral ligands (e.g., BINOL-derived phosphines) in asymmetric hydrogenation or alkylation.
  • Substrate Activation : The electron-deficient carbonyl may require Lewis acids (e.g., Ti(OiPr)₄) to enhance electrophilicity. highlights oxidation/reduction pathways that could interfere with catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.